4,5-Dichloro-2-methylbenzonitrile
Description
4,5-Dichloro-2-methylbenzonitrile is an aromatic nitrile compound featuring two chlorine substituents at the 4- and 5-positions and a methyl group at the 2-position of the benzene ring. Its molecular formula is C₈H₅Cl₂N, and it is primarily utilized in industrial applications, such as agrochemical or pharmaceutical synthesis, due to its role as a versatile intermediate . Notably, conflicting CAS registry numbers are reported for this compound: 50712-70-4 () and 306277-20-3 (), which may reflect regional nomenclature variations or database inconsistencies.
Properties
CAS No. |
306277-20-3 |
|---|---|
Molecular Formula |
C8H5Cl2N |
Molecular Weight |
186.03 g/mol |
IUPAC Name |
4,5-dichloro-2-methylbenzonitrile |
InChI |
InChI=1S/C8H5Cl2N/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3 |
InChI Key |
RIKPGZSHDZBROU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C#N)Cl)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
identifies several compounds with high structural similarity to 4,5-Dichloro-2-methylbenzonitrile, based on molecular descriptor analysis:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| This compound | 50712-70-4 | 1.00 | Reference compound |
| Unspecified analog | 139152-08-2 | 0.97 | Likely positional isomer or substituent |
| Unspecified analog | 54454-12-5 | 0.97 | Potential halogen/methyl position change |
| Unspecified analog | 17654-68-1 | 0.90 | Possible functional group variation |
Key Observations :
- The analogs with similarity scores ≥0.97 likely differ in minor substituent positions (e.g., chlorine or methyl group relocation), which can significantly alter electronic distribution and steric effects.
- The compound with a similarity score of 0.90 may feature a different functional group (e.g., replacing nitrile with an amine or altering halogen count).
Halogen-Substituted Derivatives
Substituting chlorine with fluorine introduces critical differences:
| Property | This compound | 4,5-Difluoro-2-methylbenzonitrile |
|---|---|---|
| Halogen Atomic Radius | Larger (Cl: 0.79 Å) | Smaller (F: 0.64 Å) |
| Electronegativity | Moderate (Cl: 3.0) | Higher (F: 4.0) |
| Reactivity | Less reactive C-Cl bonds | More reactive C-F bonds |
Implications :
- Smaller fluorine atoms reduce steric hindrance, improving accessibility for nucleophilic attack compared to bulkier chlorine substituents.
Positional Isomerism
Relocating substituents (e.g., 3,4-dichloro vs. 4,5-dichloro isomers) can alter molecular symmetry and intermolecular interactions. For example:
- This compound has adjacent chlorines, creating a polarizable region that may enhance crystal packing efficiency .
Research and Industrial Relevance
While detailed experimental data (e.g., melting points, reaction yields) are absent in the provided evidence, structural comparisons suggest:
- Agrochemical Applications : Chlorinated analogs are preferred for their stability and slow degradation in pesticides, whereas fluorinated variants may offer faster metabolic breakdown .
- Synthetic Flexibility : The nitrile group enables conversion to amines, carboxylic acids, or heterocycles, making this compound a key intermediate in multistep syntheses.
Limitations and Data Gaps
- CAS Number Discrepancies : Conflicting identifiers (50712-70-4 vs. 306277-20-3) complicate literature retrieval; further verification is recommended.
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